molecular formula C9H9BrN2 B1523633 5-Bromo-3,7-dimethyl-1H-indazole CAS No. 1031417-71-6

5-Bromo-3,7-dimethyl-1H-indazole

Cat. No.: B1523633
CAS No.: 1031417-71-6
M. Wt: 225.08 g/mol
InChI Key: XQNOSHGIULZYET-UHFFFAOYSA-N
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Description

“5-Bromo-3,7-dimethyl-1H-indazole” is a chemical compound with the molecular formula C9H9BrN2 . It is a solid substance at room temperature . The compound is part of the indazole family, which are important heterocycles in drug molecules .


Synthesis Analysis

Indazole derivatives, including “this compound”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles has been described .


Molecular Structure Analysis

The molecular weight of “this compound” is 225.09 . Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole. Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives, including “this compound”, have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . This suggests that they can undergo a variety of chemical reactions.


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 225.09 . The compound should be stored at room temperature .

Scientific Research Applications

Indazole Derivatives and Therapeutic Applications

Indazoles, including 5-Bromo-3,7-dimethyl-1H-indazole, are heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. These compounds exhibit a wide range of biological activities, prompting interest in the development of novel indazole-based therapeutic agents. Research highlights the significance of the indazole scaffold in pharmacology, noting its potential in anticancer and anti-inflammatory therapies, as well as in treatments for neurodegenerative disorders and diseases involving protein kinases. The defined mechanisms of action of indazole derivatives suggest their capacity to yield new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biological Significance

The chemistry and medicinal relevance of indazoles, including this compound, are underlined by their diverse pharmacological profiles. Indazoles and their derivatives exhibit antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic activities. This highlights the versatility and potential of indazoles in drug development and therapeutic applications across a broad spectrum of diseases (Ali, Dar, Pradhan, & Farooqui, 2013).

Emerging Therapeutic Agents

The exploration of indazole derivatives, including this compound, is driven by their promising therapeutic value across various medical domains. Studies have demonstrated the potential of these compounds in developing treatments that offer anticancer, anti-inflammatory, and neuroprotective effects. This emphasizes the indazole scaffold's role in the discovery of novel therapeutic agents with enhanced efficacy and targeted action (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

“5-Bromo-3,7-dimethyl-1H-indazole” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is advised not to get this compound in eyes, on skin, or on clothing .

Mechanism of Action

Properties

IUPAC Name

5-bromo-3,7-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNOSHGIULZYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694837
Record name 5-Bromo-3,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-71-6
Record name 5-Bromo-3,7-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031417-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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